molecular formula C65H113N21O20 B12401296 Autocamtide-3

Autocamtide-3

Cat. No.: B12401296
M. Wt: 1508.7 g/mol
InChI Key: SKKYWKZBFLZUDN-CFWYEEEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autocamtide-3 is a synthetic peptide that serves as a selective substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). It is composed of 13 amino acids and contains the threonine residue at position 287. This compound is widely used in biochemical research to study the activity and regulation of CaMKII, which plays a crucial role in various cellular processes, including synaptic plasticity, memory formation, and cardiac function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Autocamtide-3 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The temporary protecting group on the amino acid is removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

The reaction conditions typically involve the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents, and trifluoroacetic acid (TFA) for cleavage and deprotection .

Industrial Production Methods

While this compound is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for larger batch sizes. Automation and high-throughput synthesis platforms can be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Autocamtide-3 primarily undergoes phosphorylation reactions catalyzed by CaMKII. The threonine residue at position 287 is the primary site of phosphorylation.

Common Reagents and Conditions

Major Products

The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be detected and quantified using various biochemical assays.

Scientific Research Applications

Autocamtide-3 is extensively used in scientific research to study the function and regulation of CaMKII. Some key applications include:

Mechanism of Action

Autocamtide-3 exerts its effects by serving as a substrate for CaMKII. The binding of calcium ions to calmodulin activates CaMKII, which then phosphorylates this compound at the threonine residue. This phosphorylation event is crucial for the regulation of downstream signaling pathways involved in synaptic plasticity, cardiac function, and other cellular processes .

Comparison with Similar Compounds

Autocamtide-3 is unique in its high specificity for CaMKII. Similar compounds include:

These compounds are used in research to dissect the specific roles and regulatory mechanisms of CaMKII in various biological contexts.

Properties

Molecular Formula

C65H113N21O20

Molecular Weight

1508.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C65H113N21O20/c1-31(2)25-43(81-52(93)34(7)75-55(96)39(16-11-13-23-67)77-54(95)38(68)15-10-12-22-66)60(101)82-44(27-37-29-72-30-74-37)61(102)78-40(17-14-24-73-65(70)71)56(97)79-41(18-20-47(69)88)57(98)80-42(19-21-48(89)90)58(99)86-51(36(9)87)63(104)85-50(33(5)6)62(103)83-45(28-49(91)92)59(100)76-35(8)53(94)84-46(64(105)106)26-32(3)4/h29-36,38-46,50-51,87H,10-28,66-68H2,1-9H3,(H2,69,88)(H,72,74)(H,75,96)(H,76,100)(H,77,95)(H,78,102)(H,79,97)(H,80,98)(H,81,93)(H,82,101)(H,83,103)(H,84,94)(H,85,104)(H,86,99)(H,89,90)(H,91,92)(H,105,106)(H4,70,71,73)/t34-,35-,36+,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1

InChI Key

SKKYWKZBFLZUDN-CFWYEEEESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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